L-Cysteinesulfinic acid
Overview
Description
L-Cysteinesulfinic Acid is an organic compound with the nominal formula HO₂SCH₂CH(NH₂)CO₂H. It is a rare example of an amino acid bearing a sulfinic acid functional group. This compound is a white solid that is soluble in water and exists as the zwitterion at neutral pH. It is chiral, and only the L-enantiomer occurs in nature. This compound is an intermediate in cysteine metabolism and is not a coded amino acid but is produced post-translationally .
Mechanism of Action
Target of Action
L-Cysteinesulfinic acid (CSA) is a potent agonist at several rat metabotropic glutamate receptors (mGluRs), specifically mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8 . These receptors play a crucial role in the central nervous system, mediating various physiological functions such as learning, memory, and motor control.
Mode of Action
CSA interacts with its targets, the mGluRs, by binding to these receptors and activating them . This interaction leads to the stimulation of phospholipase D (PLD) activity . The activation of PLD then triggers a series of downstream signaling events, leading to various cellular responses.
Biochemical Pathways
CSA is synthesized from L-cysteine by the enzyme cysteine dioxygenase (CDO) . This conversion involves the oxidation of sulfur to sulfinic acid. CSA is a putative excitatory amino acid (EAA) with neurotransmitter functionality . It is involved in the regulation of cardiovascular functions and is an intermediate in cysteine metabolism .
Pharmacokinetics
It is known that csa is synthesized endogenously from l-cysteine, suggesting that its bioavailability is likely regulated by the availability of l-cysteine and the activity of the enzyme cdo .
Result of Action
The activation of mGluRs by CSA leads to a variety of cellular responses. For example, CSA has been shown to decrease mean arterial blood pressure and heart rate in rats when microinjected into the nucleus tractus solitarius (NTS) . This suggests that CSA may play a role in the regulation of cardiovascular functions.
Action Environment
The action of CSA is likely influenced by various environmental factors. For instance, the activity of the enzyme CDO, which is responsible for the synthesis of CSA from L-cysteine, can be regulated by various factors, including the availability of L-cysteine and the presence of other molecules that can interact with CDO
Biochemical Analysis
Biochemical Properties
L-Cysteinesulfinic acid is a potent agonist at several rat metabotropic glutamate receptors (mGluRs) with pEC50s of 3.92, 4.6, 3.9, 2.7, 4.0, and 3.94 for mGluR1, mGluR5, mGluR2, mGluR4, mGluR6, and mGluR8, respectively . It interacts with these enzymes and proteins, influencing their function and playing a significant role in biochemical reactions .
Cellular Effects
This compound influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It increases intracellular inositol phosphate levels in CHO cells expressing mGluR1, mGluR5, or mGluR8 and inhibits forskolin-induced cAMP production in CHO cells expressing mGluR2 or mGluR6 and hamster kidney cells expressing mGluR4 .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It selectively binds to mGluR1α over adrenergic, dopamine, histamine, muscarinic, nicotinic, or serotonin receptors .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . Specific information on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, is currently limited.
Metabolic Pathways
This compound is involved in metabolic pathways, interacting with enzymes or cofactors . Specific information on its effects on metabolic flux or metabolite levels is currently limited.
Transport and Distribution
This compound is transported and distributed within cells and tissues . Specific information on any transporters or binding proteins that it interacts with, as well as any effects on its localization or accumulation, is currently limited.
Preparation Methods
Synthetic Routes and Reaction Conditions: L-Cysteinesulfinic Acid can be synthesized by the oxidation of L-cysteine. The enzyme cysteine dioxygenase catalyzes the conversion of L-cysteine to this compound. This reaction involves the incorporation of molecular oxygen into the sulfur atom of cysteine, forming the sulfinic acid group .
Industrial Production Methods: Industrial production of this compound typically involves the chemical oxidation of L-cysteine using oxidizing agents such as hydrogen peroxide or peracids. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfinic acid group without over-oxidation to sulfonic acid .
Chemical Reactions Analysis
Types of Reactions: L-Cysteinesulfinic Acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to cysteic acid using strong oxidizing agents such as hydrogen peroxide.
Reduction: It can be reduced back to L-cysteine using reducing agents like sodium borohydride.
Substitution: The sulfinic acid group can participate in nucleophilic substitution reactions, forming various derivatives.
Major Products:
Oxidation: Cysteic acid
Reduction: L-cysteine
Substitution: Various sulfinic acid derivatives.
Scientific Research Applications
L-Cysteinesulfinic Acid has several scientific research applications across various fields:
Chemistry:
- Used as a reagent in organic synthesis to introduce the sulfinic acid functional group into molecules.
Biology:
- Serves as an intermediate in the metabolic pathway of cysteine, leading to the production of taurine, a compound important for bile salt formation and neurotransmission .
Medicine:
- Investigated for its potential role in modulating neurotransmitter activity due to its ability to act as an agonist at metabotropic glutamate receptors .
Industry:
Comparison with Similar Compounds
L-Cysteine: A precursor to L-Cysteinesulfinic Acid, involved in protein synthesis and detoxification processes.
Cysteic Acid: An oxidation product of this compound, involved in various metabolic pathways.
Uniqueness: this compound is unique due to its sulfinic acid functional group, which allows it to participate in specific chemical reactions and metabolic pathways that are distinct from those of other sulfur-containing amino acids .
Properties
IUPAC Name |
(2R)-2-amino-3-sulfinopropanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO4S/c4-2(3(5)6)1-9(7)8/h2H,1,4H2,(H,5,6)(H,7,8)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADVPTQAUNPRNPO-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)N)S(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7NO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20862546 | |
Record name | L-Cysteinesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | 3-Sulfinoalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1115-65-7 | |
Record name | L-Cysteinesulfinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1115-65-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cysteinesulfinic acid, L- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001115657 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-sulfino-L-alanine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB02153 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | L-Cysteinesulfinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20862546 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-sulphino-L-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.935 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYSTEINESULFINIC ACID, L- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56X032NVQL | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | 3-Sulfinoalanine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0000996 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
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